(S)-2-(3-Chlorobenzyl)piperazine

Serotonin receptor 5-HT2C GPCR binding

(S)-2-(3-Chlorobenzyl)piperazine (CAS 612502-45-1, also referred to as (2S)-2-[(3-chlorophenyl)methyl]piperazine) is a chiral secondary amine within the piperazine class, possessing an enantiomerically pure S-configuration at the 2-position of the saturated six-membered ring. The presence of a single stereocenter renders this compound fundamentally distinct from its (R)-enantiomer (CAS 1240589-18-7) and the racemic mixture, establishing its primary utility as a high-purity, chiral building block for medicinal chemistry and fragment-based drug design.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
CAS No. 612502-45-1
Cat. No. B13356656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Chlorobenzyl)piperazine
CAS612502-45-1
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2/t11-/m0/s1
InChIKeyFGMMWOBJNDJCIB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Chlorobenzyl)piperazine CAS 612502-45-1: A Chiral Piperazine Building Block for CNS and GPCR Drug Discovery


(S)-2-(3-Chlorobenzyl)piperazine (CAS 612502-45-1, also referred to as (2S)-2-[(3-chlorophenyl)methyl]piperazine) is a chiral secondary amine within the piperazine class, possessing an enantiomerically pure S-configuration at the 2-position of the saturated six-membered ring . The presence of a single stereocenter renders this compound fundamentally distinct from its (R)-enantiomer (CAS 1240589-18-7) and the racemic mixture, establishing its primary utility as a high-purity, chiral building block for medicinal chemistry and fragment-based drug design . Structurally, it features a 3-chlorobenzyl substituent on the piperazine core—a pharmacophore motif shared with clinically and pharmacologically significant agents such as trazodone (via its metabolite mCPP) and nefazodone—but with a substitution position and stereochemistry that distinguishes it from common 1-substituted arylpiperazine analogs (e.g., mCPP, CAS 6640-24-0) [1]. The compound is commercially available through custom synthesis channels, typically as a free base, and is supplied for non-human research use .

Why Generic Substitution Fails for (S)-2-(3-Chlorobenzyl)piperazine: Stereochemical, Pharmacological, and Physicochemical Non-Interchangeability


Scientific and industrial users cannot simply substitute (S)-2-(3-Chlorobenzyl)piperazine with the racemate, the (R)-enantiomer, or common 1-arylpiperazine analogs (e.g., mCPP) without risking significant divergence in experimental outcomes. First, the absolute stereochemistry at the 2-position of the piperazine ring is not a passive structural feature; it determines the spatial orientation of the 3-chlorobenzyl pharmacophore during target engagement, directly impacting binding affinity and functional activity . Second, the 2-substitution pattern fundamentally alters the conformational preferences of the piperazine ring compared to 1-substituted analogs, which can critically control receptor binding in pharmaceutically relevant contexts [1]. Third, the metabolic fate—particularly CYP-mediated N-dealkylation—differs substantially between 1-arylpiperazines and 2-benzylpiperazines, yielding distinct metabolite profiles that can confound in vitro ADME and in vivo pharmacokinetic interpretations [2]. These cumulative differences mean that procurement decisions based solely on scaffold similarity, without enantiomeric and positional specificity, will produce non-reproducible screening results and flawed structure-activity relationship (SAR) conclusions.

(S)-2-(3-Chlorobenzyl)piperazine: Quantitative Differentiation Evidence vs. Closest Analogs


Serotonin 5-HT Receptor Binding Affinity: (S)-2-(3-Chlorobenzyl)piperazine vs. mCPP (Class-Level Inference with Quantified Structural Analog Data)

The 3-chlorophenyl moiety is a known pharmacophore for binding to serotonin 5-HT receptor subtypes, particularly 5-HT2C. For the closest structurally characterized analog, mCPP (1-(3-chlorophenyl)piperazine), extensive binding data exist: it displays agonist activity at the human recombinant 5-HT2C receptor with an EC50 of 170 nM in a calcium mobilization FLIPR assay in CHO-K1 cells [1]. (S)-2-(3-Chlorobenzyl)piperazine differs from mCPP by a methylene spacer between the piperazine ring and the 3-chlorophenyl group, plus the 2-position substitution rather than 1-position, which alters both conformational freedom and pharmacophore presentation. The stereoselective (S)-configuration further constrains the spatial orientation of the chlorobenzyl moiety, which is predicted—based on SAR precedent with chiral pyrimidinyl-piperazine carboxamide derivatives where S-enantiomers were up to five-fold more potent than R-enantiomers at enzyme targets —to confer distinct receptor subtype selectivity relative to its (R)-enantiomer or the achiral mCPP scaffold.

Serotonin receptor 5-HT2C GPCR binding Structure-activity relationship

GABAA Receptor Antagonism Potency: Chlorophenylpiperazine vs. Chlorobenzylpiperazine Scaffold Comparison (Class-Level Inference)

Piperazine derivatives exhibit structure-dependent inhibition of the human α1β2γ2 GABAA receptor, a novel mode of action with implications for both therapeutic and toxicological outcomes. In a comparative study of 12 piperazine derivatives, chlorophenylpiperazines were identified as the most potent GABAA-R antagonists, with 1-(2-chlorophenyl)piperazine (2CPP) showing an IC20 of 46 μM and maximum inhibition of approximately 90% at 1 mM [1]. In comparison, 1-(3-chlorophenyl)piperazine (3CPP/mCPP) showed lower potency. The rank order from highest to lowest potency was: 2CPP > 3MPP > 4CPP > 4MPP > 2MBP > 3CPP > PP > 4FPP > 2MPP > TFMPP > 3MBP > BZP [2]. The (S)-2-(3-chlorobenzyl)piperazine scaffold, bearing a 2-benzyl rather than 1-phenyl substitution, is expected to alter the IC20 value and maximal inhibition relative to this series due to changes in the chlorophenyl group's spatial orientation and the conformational preferences of 2-substituted piperazines [3]. This difference is mechanistically significant for CNS programs where GABAergic modulation must be either minimized (to avoid toxicity) or maximized (for therapeutic intervention).

GABAA receptor Neuropharmacology CNS toxicity Electrophysiology

CYP2D6-Mediated Metabolism Differentiation: (S)-2-(3-Chlorobenzyl)piperazine vs. mCPP (Supporting Evidence via Pharmacokinetic Implications)

The clinically significant analog mCPP is a known substrate and weak inhibitor of CYP2D6, with pharmacokinetic implications for drug-drug interactions [1]. Studies demonstrate that quinidine, a potent CYP2D6 inhibitor, significantly alters mCPP metabolism, confirming the isoform's role [2]. (S)-2-(3-Chlorobenzyl)piperazine differs from mCPP in two critical respects: (i) the benzyl (CH2-spacer) linkage versus the direct N-phenyl attachment alters the electronic environment at the metabolically labile N-dealkylation site, and (ii) the 2-substitution pattern changes steric accessibility to CYP enzymes relative to 1-substituted analogs. These structural differences are predicted to result in a distinct CYP isoform selectivity profile and altered intrinsic clearance rates [3]. For in vitro ADME screening, this means that (S)-2-(3-Chlorobenzyl)piperazine cannot serve as a direct metabolic surrogate for 1-arylpiperazine analogs and vice versa.

CYP2D6 Drug metabolism ADME Pharmacokinetics

Chiral Resolution and Enantiomeric Discrimination: (S) vs. (R)-2-(3-Chlorobenzyl)piperazine (Direct Head-to-Head Chromatographic Evidence)

The (S)-enantiomer of 2-(3-chlorobenzyl)piperazine is chromatographically distinguishable from its (R)-enantiomer (CAS 1240589-18-7) on chiral stationary phases, appearing as two separate peaks with different retention times . This stereochemical differentiation is not merely analytical but directly translates to biological discrimination: the two enantiomers interact differently with chiral environments in biological systems (enzymes, receptors, transporters) . Patent literature explicitly describes processes for separating enantiomers of piperazine derivatives in the presence of non-racemic chiral acids (e.g., (S)-mandelic acid, (S)-4-bromo-mandelic acid) to achieve high enantiomeric excess [1]. For procurement, this chromatographic and biological non-equivalence means that the (S)-enantiomer must be specified and verified; the (R)-enantiomer or racemate cannot be substituted without fundamentally altering experimental outcomes.

Chiral resolution Enantiomeric separation Analytical chemistry Quality control

2-Substituted vs. 1-Substituted Piperazine: Conformational Preference and Its Impact on Target Binding (Class-Level Inference)

A foundational study on the conformational analysis of 2-substituted piperazines demonstrated that the conformational preference of 2-substituted piperazines directly controls binding affinity in a pharmaceutically relevant case involving the α7 nicotinic acetylcholine receptor, with the basic and pyridyl nitrogens colocalizing with their counterparts in epibatidine [1]. This finding is critical because (S)-2-(3-Chlorobenzyl)piperazine bears the chlorobenzyl substituent at the 2-position of the piperazine ring, whereas the vast majority of commercially available and literature-characterized arylpiperazines (e.g., mCPP, BZP, TFMPP) are 1-substituted. The 2-substitution pattern imposes different conformational constraints on the piperazine ring, altering the spatial presentation of the pharmacophore to chiral biological targets. This conformational differentiation is absent in 1-substituted analogs and cannot be replicated by simply substituting a 1-arylpiperazine .

Piperazine conformation Molecular recognition Nicotinic receptor Medicinal chemistry

(S)-2-(3-Chlorobenzyl)piperazine: High-Impact Research and Industrial Application Scenarios


CNS GPCR Drug Discovery: Novel Serotonin and Dopamine Receptor Tool Compounds

Medicinal chemistry teams developing selective serotonin 5-HT2C or dopamine D2/D4 receptor modulators should procure (S)-2-(3-Chlorobenzyl)piperazine as a chiral building block to explore SAR space inaccessible with 1-arylpiperazines like mCPP. As demonstrated by mCPP's 5-HT2C EC50 of 170 nM [1], the 3-chlorophenyl motif confers measurable GPCR activity. The (S)-2-benzyl scaffold introduces a methylene spacer and stereochemical constraint at the 2-position, which is predicted—based on chiral piperazine SAR precedent where S-enantiomers were up to 5-fold more active than R —to yield distinct subtype selectivity profiles. This scaffold is particularly relevant for CNS programs targeting appetite disorders or mood disorders where 5-HT2C modulation is therapeutically validated.

Neuropharmacology: GABAA Receptor Mechanistic Studies with 2-Substituted Piperazine Probes

Neuroscientists investigating GABAergic inhibition should consider (S)-2-(3-Chlorobenzyl)piperazine as a structurally distinct probe that complements the existing body of GABAA-R data established for 1-arylpiperazines. The NeuroToxicology study demonstrated that chlorophenylpiperazines are the most potent GABAA-R antagonists, with 2CPP achieving an IC20 of 46 μM and ~90% maximal inhibition at 1 mM [2]. The (S)-2-benzyl scaffold provides a different conformational presentation of the chlorophenyl pharmacophore due to 2-substitution, enabling researchers to dissect the structural determinants of GABAA-R antagonism separate from the well-characterized 1-substituted series.

ADME/DMPK Profiling: CYP-Mediated Metabolism SAR for 2-Benzylpiperazines

ADME scientists seeking to establish structure-metabolism relationships for piperazine-containing drug candidates should use (S)-2-(3-Chlorobenzyl)piperazine as a reference compound for the 2-benzylpiperazine series. Unlike mCPP, which is a known CYP2D6 substrate with well-characterized metabolism inhibited by quinidine [3], the (S)-2-benzyl scaffold is predicted to engage different CYP isoforms and exhibit different intrinsic clearance rates due to the altered N-substitution pattern and steric environment. Systematic procurement and testing of this scaffold enables the construction of metabolic stability and CYP inhibition profiles distinct from the heavily studied 1-arylpiperazine chemotype, supporting more accurate lead optimization decisions.

Process Chemistry and Quality Control: Chiral Resolution Method Development

Analytical and process chemistry groups developing chiral separation methods for piperazine-based intermediates should procure both (S)- and (R)-enantiomers (CAS 612502-45-1 and 1240589-18-7, respectively) as reference standards. Chromatographic evidence confirms that the two enantiomers are fully resolved on chiral stationary phases, appearing as separate peaks . Patent literature provides validated methods for enantiomeric separation using non-racemic chiral acids such as (S)-mandelic acid and (S)-4-bromo-mandelic acid to achieve high enantiomeric excess [4]. These standards are essential for developing and validating HPLC methods that ensure enantiomeric purity in subsequent synthetic steps, directly supporting regulatory compliance in pharmaceutical development.

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